molecular formula C14H18O5 B14268556 Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate CAS No. 189386-88-7

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate

Cat. No.: B14268556
CAS No.: 189386-88-7
M. Wt: 266.29 g/mol
InChI Key: YAEVZBOPSJSZGK-UHFFFAOYSA-N
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Description

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is an organic compound with a complex structure that includes an ester and an ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate can be achieved through several methods. One common approach involves the esterification of acetic acid with the corresponding alcohol, [(1-phenylpropan-2-yl)oxy]methanol, in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as zeolites, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a prodrug that can be metabolized into active pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate involves its interaction with specific molecular targets. The ester and ether groups can undergo hydrolysis to release active metabolites that exert biological effects. These metabolites may interact with enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    2-Methyl-1-phenyl-2-propanyl acetate: A structurally related compound with similar ester functionality.

Uniqueness

Methyl (acetyloxy)[(1-phenylpropan-2-yl)oxy]acetate is unique due to its specific combination of ester and ether groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

CAS No.

189386-88-7

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

methyl 2-acetyloxy-2-(1-phenylpropan-2-yloxy)acetate

InChI

InChI=1S/C14H18O5/c1-10(9-12-7-5-4-6-8-12)18-14(13(16)17-3)19-11(2)15/h4-8,10,14H,9H2,1-3H3

InChI Key

YAEVZBOPSJSZGK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)OC(C(=O)OC)OC(=O)C

Origin of Product

United States

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